

Spectroscopic Analysis of 1-Methylcyclohexanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Methylcyclohexanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylcyclohexanol**, a tertiary alcohol with the chemical formula $C_7H_{14}O$. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for acquiring these spectra, offering a practical resource for laboratory work. Visual diagrams generated using Graphviz are included to illustrate the spectroscopic analysis workflow and the fragmentation pathways of the molecule.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-Methylcyclohexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.60	Singlet (broad)	1H	-OH
1.40 - 1.65	Multiplet	10H	Cyclohexyl protons (-CH ₂ -)
1.15	Singlet	3H	-CH ₃

Note: The chemical shift of the hydroxyl proton is variable and can be influenced by solvent, concentration, and temperature. In some spectra, this peak may be broad and less distinct^[1].

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Atom
~70.1	C-OH (quaternary)
~38.0	-CH ₂ - (adjacent to C-OH)
~25.5	-CH ₂ -
~22.0	-CH ₂ -
~29.5	-CH ₃

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
~3400 (broad)	Strong	O-H stretch (alcohol)
2930	Strong	C-H stretch (alkane)
2860	Strong	C-H stretch (alkane)
1450	Medium	C-H bend (alkane)
1150	Strong	C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

m/z	Relative Intensity	Proposed Fragment
114	Low	$[M]^+$ (Molecular Ion)
99	Moderate	$[M - CH_3]^+$
96	Moderate	$[M - H_2O]^+$
81	High	$[C_6H_9]^+$
71	High	$[C_5H_{11}]^+$
58	High	$[C_3H_6O]^+$
43	Base Peak	$[C_3H_7]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1-Methylcyclohexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for 1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Methylcyclohexanol** in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.

- Acquisition Time: ~4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
- Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation: Place a single drop of neat **1-Methylcyclohexanol** directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Background Scan: Record a background spectrum of the clean, empty ATR crystal.
 - Sample Scan: Acquire the spectrum of the sample.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

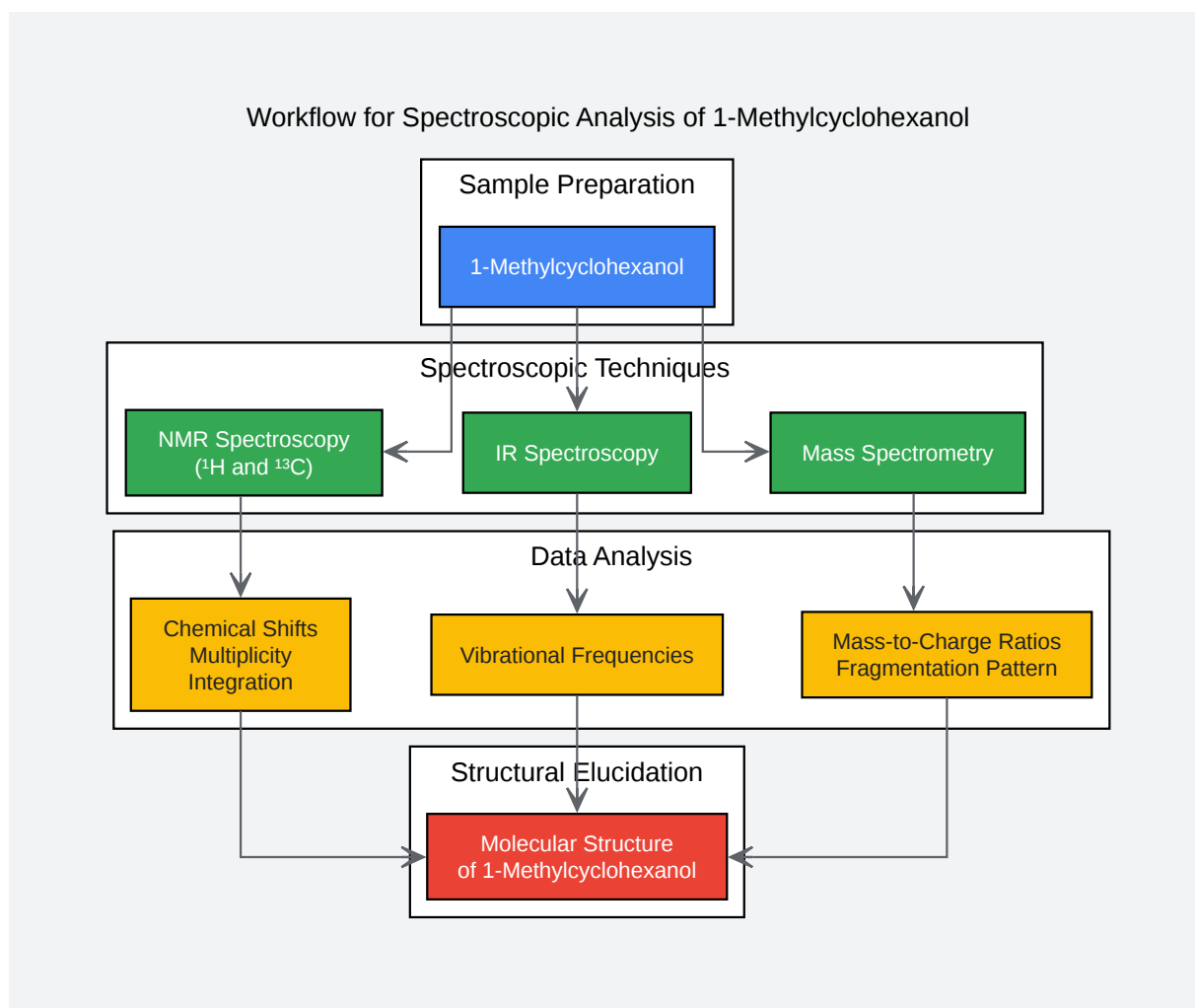
Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of **1-Methylcyclohexanol** into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrument: A mass spectrometer equipped with an electron ionization source.
- Ionization Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 $^{\circ}\text{C}$.
- Mass Analysis:
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: Scan from m/z 30 to 200.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a representative spectrum.

Visualization of Spectroscopic Analysis and Fragmentation

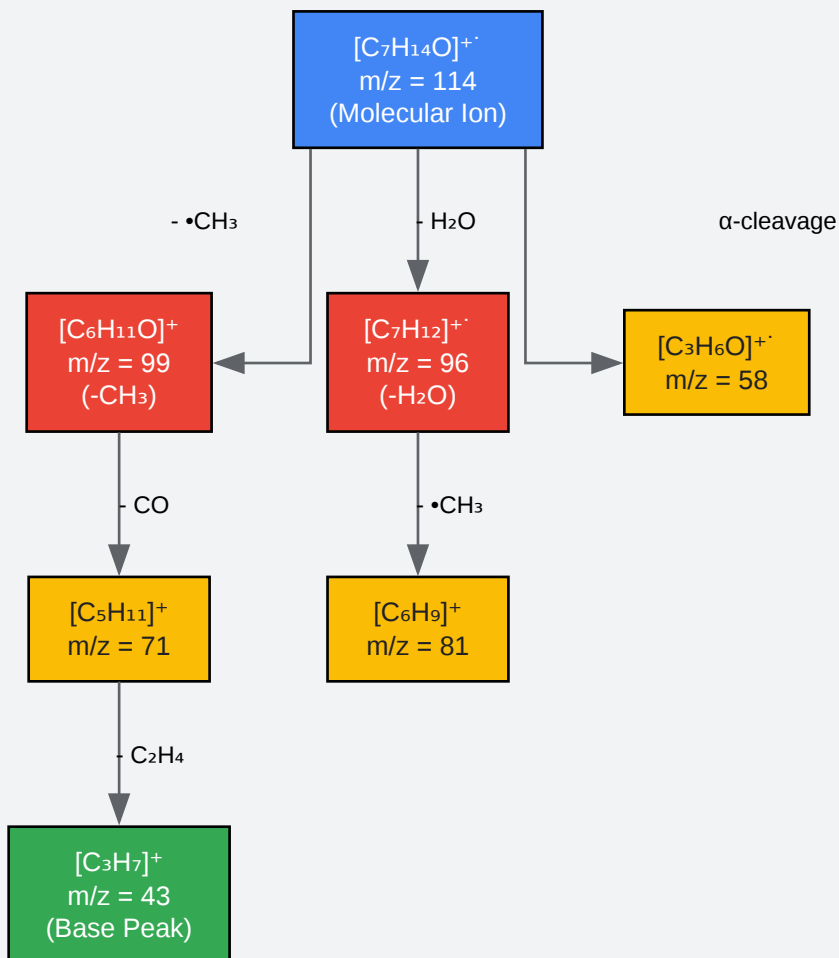
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the fragmentation pattern of **1-Methylcyclohexanol**.



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Spectroscopic analysis workflow for **1-Methylcyclohexanol**.

Key Fragmentation Pathways of 1-Methylcyclohexanol (EI-MS)

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References

- 1. reddit.com [reddit.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Methylcyclohexanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147175#spectroscopic-data-of-1-methylcyclohexanol-nmr-ir-ms]

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